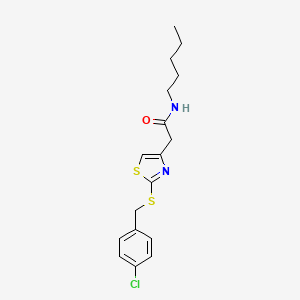

![molecular formula C8H7N3O B2534694 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde CAS No. 114408-87-6](/img/structure/B2534694.png)

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde

Overview

Description

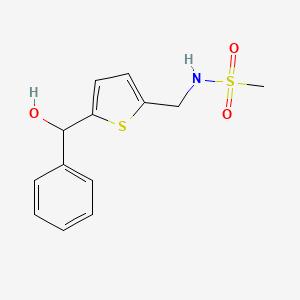

1-Methyl-1H-benzo[d][1,2,3]triazole is a class of organic compounds known as benzotriazoles, which are bicyclic compounds containing a benzene fused to a triazole ring . Benzotriazoles are used in various applications, including as corrosion inhibitors .

Synthesis Analysis

Benzotriazole synthesis typically involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The reaction proceeds via diazotization of one of the amine groups .Molecular Structure Analysis

The structure of benzotriazoles features two fused rings. Its five-membered ring can exist as tautomers . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that one tautomer is dominant .Chemical Reactions Analysis

Benzotriazoles can act as both an acid or base, and can also bind to other species, utilizing the lone pair electrons . This property allows benzotriazoles to form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Physical And Chemical Properties Analysis

Benzotriazoles are typically white to light tan solids . They have a molar mass of around 119.127 g·mol−1 . They have a melting point of around 100 °C and a boiling point of around 350 °C .Scientific Research Applications

1. Crystal Structure and α-Glycosidase Inhibition Activity

Compounds related to 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, have been studied for their crystal structures and biological activity. Specifically, 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde exhibited significant α-glycosidase inhibition activity, indicating potential applications in the treatment of disorders like diabetes (Gonzaga et al., 2016).

2. Antimicrobial Activity

A derivative of 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde, specifically 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes, was used to synthesize compounds exhibiting moderate to good antimicrobial activity. This highlights the potential of 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde derivatives in the development of new antimicrobial agents (Swamy et al., 2019).

3. Catalytic Applications

Derivatives of 1,2,3-triazoles, closely related to 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde, have been explored for their catalytic properties in reactions such as transfer hydrogenation and oxidation processes. This suggests potential applications in catalysis and organic synthesis (Saleem et al., 2014).

4. Anticancer and Antimicrobial Potential

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde derivatives have shown promise as anticancer agents in various studies. For example, triazole-linked pyrazole derivatives exhibited potential antimicrobial and anticancer activities, highlighting the significance of this compound in medicinal chemistry (Bhat et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methylbenzotriazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-11-8-4-6(5-12)2-3-7(8)9-10-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQUSXNGCIKIDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C=O)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534612.png)

![6-((2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2534618.png)

![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2534621.png)

![6-(4-Bromophenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2534623.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2534625.png)

![N,N-diethyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2534626.png)

![4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2534633.png)